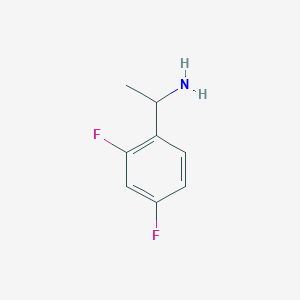

1-(2,4-Difluorophenyl)ethanamine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(2,4-difluorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBPKWFKAYDHOQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10407263 | |

| Record name | 1-(2,4-difluorophenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

603951-43-5 | |

| Record name | 1-(2,4-difluorophenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"1-(2,4-Difluorophenyl)ethanamine" CAS number and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,4-Difluorophenyl)ethanamine is a fluorinated aromatic amine that serves as a valuable building block in medicinal chemistry and drug discovery. Its structural motif is of significant interest due to the influence of the difluorophenyl group on the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which can enhance its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, safety information, and potential pharmacological applications of this compound and its related forms.

Chemical Identification and Properties

This compound exists in various forms, including as a racemic mixture, as individual enantiomers, and as a hydrochloride salt. It is crucial to distinguish between these forms, as their properties and biological activities can differ.

| Identifier | Racemic this compound | This compound Hydrochloride | (R)-1-(2,4-Difluorophenyl)ethanamine | (S)-1-(2,4-Difluorophenyl)ethanamine |

| CAS Number | 603951-43-5 | 276875-47-9 | 791098-84-5 | Not available |

| Molecular Formula | C₈H₉F₂N | C₈H₁₀ClF₂N | C₈H₉F₂N | C₈H₉F₂N |

| Molecular Weight | 157.16 g/mol [1] | 193.62 g/mol | 157.16 g/mol | 157.16 g/mol |

| Appearance | Liquid[2] | Solid | Liquid | Liquid |

Physical and Chemical Properties

Quantitative data for the physical and chemical properties of this compound are summarized below. It is important to note that some of these values are predicted and should be confirmed with experimental data where critical.

| Property | Value | Source |

| Boiling Point | 175.4 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.163 g/cm³ (Predicted) | [3] |

| Refractive Index | 1.493 (Predicted) | [3] |

| Flash Point | 72.8 °C (Predicted) | [3] |

| LogP | 2.68 (Predicted) | [3] |

| Water Solubility | The hydrochloride salt is expected to have enhanced water solubility. | [4] |

Synthesis

The primary synthetic route to this compound is through the reductive amination of 2',4'-difluoroacetophenone. This method is versatile and can be adapted for the synthesis of the racemic mixture as well as the individual enantiomers through the use of chiral auxiliaries or catalysts.

Synthesis Workflow

Caption: General workflow for the synthesis of this compound via reductive amination.

Experimental Protocol: Reductive Amination of 2',4'-Difluoroacetophenone

This protocol provides a general procedure for the synthesis of racemic this compound.

Materials:

-

2',4'-Difluoroacetophenone

-

Ammonium acetate or aqueous ammonia

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol or other suitable solvent

-

Hydrochloric acid (for workup)

-

Sodium hydroxide (for workup)

-

Dichloromethane or other suitable extraction solvent

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Imine Formation: Dissolve 2',4'-difluoroacetophenone in methanol. Add an excess of ammonium acetate or aqueous ammonia to the solution. Stir the mixture at room temperature for several hours to facilitate the formation of the imine intermediate. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Reduction: Once the imine formation is complete or has reached equilibrium, cool the reaction mixture in an ice bath. Cautiously add the reducing agent (e.g., sodium cyanoborohydride) portion-wise to the stirred solution. Allow the reaction to warm to room temperature and stir overnight.

-

Workup: Quench the reaction by the slow addition of dilute hydrochloric acid until the solution is acidic (pH ~2). This will hydrolyze any remaining reducing agent. Stir for a short period, then basify the solution with aqueous sodium hydroxide to a pH of >10.

-

Extraction: Extract the aqueous layer with dichloromethane or another suitable organic solvent (3 x volumes). Combine the organic extracts.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure amine.

Safety and Handling

| Hazard Class | GHS Classification | Precautionary Statements |

| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | P264, P270, P301+P312, P330, P501 |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | P264, P280, P302+P352, P321, P332+P313, P362+P364 |

| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | P264, P280, P305+P351+P338, P337+P313 |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Safety glasses with side-shields or chemical goggles.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), lab coat.

-

Respiratory Protection: Use in a well-ventilated area. If inhalation is a risk, use a NIOSH-approved respirator.

Pharmacological Relevance and Potential Applications

This compound is a compound of interest in the development of therapeutics for neurodegenerative diseases.[6] Its structural features suggest potential interactions with key enzymes and receptors in the central nervous system.

Monoamine Oxidase (MAO) Inhibition

Substituted phenethylamines are a known class of monoamine oxidase (MAO) inhibitors.[7] MAOs are enzymes responsible for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.[8][9] Inhibition of MAO can lead to increased levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and neurodegenerative conditions like Parkinson's disease.[10]

Caption: Potential mechanism of action as a Monoamine Oxidase (MAO) inhibitor.

Dopamine Receptor Modulation

The phenethylamine scaffold is also a core component of many dopamine receptor agonists and modulators. The dopaminergic system is implicated in the pathophysiology of several neurodegenerative diseases, including Parkinson's disease.[11] Compounds that can modulate dopamine receptors, particularly the D2 and D3 subtypes, are of significant therapeutic interest.[12][13][14]

Experimental Protocol: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines a general method for assessing the MAO inhibitory activity of this compound.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Kynuramine (substrate for MAO-A) or Benzylamine (substrate for MAO-B)

-

Phosphate buffer (pH 7.4)

-

This compound (test compound)

-

Clorgyline (positive control for MAO-A inhibition)

-

Selegiline (positive control for MAO-B inhibition)

-

96-well microplate

-

Spectrophotometer or fluorometer

Procedure:

-

Preparation of Reagents: Prepare stock solutions of the test compound and positive controls in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in phosphate buffer.

-

Assay Setup: In a 96-well plate, add the phosphate buffer, the MAO enzyme (either MAO-A or MAO-B), and various concentrations of the test compound or a positive control.

-

Pre-incubation: Incubate the plate at 37 °C for a short period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add the substrate (kynuramine for MAO-A or benzylamine for MAO-B) to each well to initiate the enzymatic reaction.

-

Detection: Monitor the formation of the product over time using a spectrophotometer or fluorometer at the appropriate wavelength. The product of kynuramine oxidation can be detected fluorometrically, while the product of benzylamine oxidation can be detected spectrophotometrically.[10]

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Analytical Methods

The purity and enantiomeric excess of this compound can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocol: Chiral HPLC Analysis

This protocol provides a general method for the separation of the enantiomers of this compound.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Chiral Column: A polysaccharide-based chiral stationary phase (CSP) column (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized for the specific column used. A small amount of an amine additive (e.g., diethylamine) may be required to improve peak shape.

-

Flow Rate: Typically 0.5-1.5 mL/min.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

Procedure:

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject the sample onto the column.

-

Monitor the elution of the enantiomers and record the chromatogram.

-

The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of this compound. The spectra will show characteristic signals for the aromatic protons and carbons, as well as the ethylamine side chain. Chiral shift reagents can be used in NMR to differentiate between the enantiomers.

Conclusion

This compound is a versatile chemical intermediate with significant potential in the field of drug discovery, particularly for neurodegenerative diseases. Its synthesis is achievable through established methods like reductive amination, and its properties can be characterized using standard analytical techniques. Further investigation into its pharmacological profile, especially its activity as a monoamine oxidase inhibitor and its interaction with dopamine receptors, is warranted to fully elucidate its therapeutic potential. As with all research chemicals, proper safety precautions should be observed during handling and use.

References

- 1. CAS 603951-43-5 | this compound - Synblock [synblock.com]

- 2. CN102531870A - Preparation method of 2,4-difluoroacetophenone - Google Patents [patents.google.com]

- 3. rsc.org [rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. angenechemical.com [angenechemical.com]

- 6. 1-(2',4'-DIFLUOROPHENYL)ETHYLAMINE | 603951-43-5 [chemicalbook.com]

- 7. New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. benchchem.com [benchchem.com]

- 10. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. news-medical.net [news-medical.net]

- 13. Dopamine receptor pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

"1-(2,4-Difluorophenyl)ethanamine" molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core molecular properties of 1-(2,4-Difluorophenyl)ethanamine, a fluorinated aromatic amine of significant interest in medicinal chemistry and drug discovery.

Molecular and Physical Properties

The fundamental molecular characteristics of this compound are summarized below. These properties are crucial for its application in chemical synthesis and as a scaffold in the development of novel therapeutic agents.

| Property | Value |

| Molecular Formula | C₈H₉F₂N |

| Molecular Weight | 157.16 g/mol |

| CAS Number | 603951-43-5 |

The molecular formula C₈H₉F₂N and a molecular weight of 157.16 g/mol are defining features of this compound.[1][2][3][4] It is also available as a hydrochloride salt, which alters its molecular formula to C₈H₁₀ClF₂N and molecular weight to approximately 193.62 g/mol , enhancing its solubility.[5]

Chemical Structure and Composition

This compound's structure, characterized by a difluorinated phenyl ring attached to an ethanamine moiety, is key to its chemical reactivity and biological activity. The presence of two fluorine atoms on the aromatic ring at the 2 and 4 positions significantly influences its electronic properties.

Caption: Logical relationship of this compound.

Applications in Research and Development

This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the field of pharmaceuticals. Its derivatives are explored for their potential biological activities. Notably, it has been identified as a component in the development of potent inhibitors for the treatment of neurodegenerative diseases.[6] The amine group can readily undergo reactions such as acylation and alkylation to produce a variety of derivatives.[5]

References

- 1. CAS 603951-43-5 | this compound - Synblock [synblock.com]

- 2. chemscene.com [chemscene.com]

- 3. 1-(2',4'-DIFLUOROPHENYL)ETHYLAMINE | CymitQuimica [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. Buy this compound hydrochloride | 276875-47-9 [smolecule.com]

- 6. 1-(2',4'-DIFLUOROPHENYL)ETHYLAMINE | 603951-43-5 [chemicalbook.com]

Synthesis of 1-(2,4-Difluorophenyl)ethanamine from 2,4-Difluorobenzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 1-(2,4-difluorophenyl)ethanamine, a valuable intermediate in pharmaceutical and agrochemical research, commencing from the readily available starting material, 2,4-difluorobenzaldehyde. This document outlines two principal methodologies: Reductive Amination and the Leuckart Reaction. Each method is presented with detailed experimental protocols, a comparative analysis of quantitative data, and visual representations of the synthetic workflows to facilitate practical application and process optimization.

Executive Summary

The conversion of 2,4-difluorobenzaldehyde to this compound is a pivotal step in the synthesis of various biologically active molecules. The strategic placement of fluorine atoms on the phenyl ring often enhances metabolic stability and binding affinity of the final compounds. This guide explores the following well-established synthetic strategies:

-

Reductive Amination: This versatile and widely employed method involves the reaction of 2,4-difluorobenzaldehyde with an amine source, typically ammonia or an ammonium salt, to form an intermediate imine, which is subsequently reduced to the target amine. Various reducing agents can be employed, offering flexibility in reaction conditions and functional group tolerance.

-

Leuckart Reaction: A classic method for the reductive amination of aldehydes and ketones, the Leuckart reaction utilizes formamide or ammonium formate as both the nitrogen source and the reducing agent. This one-pot reaction is typically conducted at elevated temperatures and offers a straightforward approach to the desired amine.

This guide focuses on providing detailed, actionable protocols for both synthetic pathways, enabling researchers to select the most suitable method based on available resources, desired scale, and specific experimental constraints.

Data Presentation: A Comparative Analysis of Synthetic Routes

The selection of a synthetic route is often guided by factors such as reaction yield, purity of the final product, and the complexity of the experimental setup. The following table summarizes the key quantitative data associated with the synthesis of this compound from 2,4-difluorobenzaldehyde via Reductive Amination and the Leuckart Reaction.

| Parameter | Reductive Amination | Leuckart Reaction |

| Primary Amine Source | Ammonia (from Ammonium Acetate) | Ammonium Formate / Formamide |

| Reducing Agent | Sodium Borohydride (NaBH₄) | Formic Acid (in situ from Ammonium Formate) |

| Typical Solvent | Methanol (MeOH) | None (Neat) or High-Boiling Solvent |

| Reaction Temperature | 0 °C to Room Temperature | 150 - 200 °C[1] |

| Reaction Time | 2 - 4 hours | 6 - 25 hours |

| Reported Yield | High (Specific data for this reaction is not readily available in the public domain, but is generally high for this class of reaction) | Moderate to High (Specific yield for this transformation is not detailed in the provided search results, but can be up to 95% with modern techniques like microwave irradiation)[1] |

| Work-up Procedure | Quenching, Extraction, and Purification | Hydrolysis of formyl intermediate, Extraction, and Purification |

| Key Advantages | Milder reaction conditions, high yields, broad functional group tolerance. | One-pot procedure, inexpensive reagents. |

| Key Disadvantages | Requires a separate reducing agent. | High reaction temperatures, potentially longer reaction times, formation of N-formyl intermediate requiring hydrolysis.[1] |

Experimental Protocols

The following sections provide detailed experimental methodologies for the synthesis of this compound via Reductive Amination and the Leuckart Reaction.

Method 1: Reductive Amination

This protocol is a representative procedure for the reductive amination of an aromatic aldehyde using sodium borohydride as the reducing agent.

Materials:

-

2,4-Difluorobenzaldehyde

-

Ammonium Acetate

-

Sodium Borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Imine Formation:

-

In a round-bottom flask, dissolve 2,4-difluorobenzaldehyde (1.0 equivalent) in methanol.

-

Add ammonium acetate (10 equivalents) to the solution.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

-

-

Reduction:

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add sodium borohydride (1.5 - 2.0 equivalents) portion-wise to the stirred solution. Control the rate of addition to maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.

-

Method 2: Leuckart Reaction

This protocol describes a classical Leuckart reaction for the synthesis of a primary amine from an aldehyde using ammonium formate.

Materials:

-

2,4-Difluorobenzaldehyde

-

Ammonium Formate

-

Concentrated Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH) for hydrolysis

-

Toluene or other suitable organic solvent for extraction

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, combine 2,4-difluorobenzaldehyde (1.0 equivalent) and ammonium formate (3-5 equivalents).

-

Attach a reflux condenser to the flask.

-

-

Reaction:

-

Heat the reaction mixture to 160-180 °C.

-

Maintain this temperature and continue heating for 6-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Hydrolysis of the N-formyl Intermediate:

-

After the reaction is complete, cool the mixture to room temperature.

-

Add concentrated hydrochloric acid or a concentrated solution of sodium hydroxide to the reaction mixture to hydrolyze the intermediate N-formyl-1-(2,4-difluorophenyl)ethanamine.

-

Heat the mixture at reflux for an additional 2-4 hours to ensure complete hydrolysis.

-

-

Work-up and Purification:

-

After cooling, neutralize the reaction mixture. If acid hydrolysis was used, carefully add a base (e.g., NaOH solution) until the solution is basic. If base hydrolysis was used, neutralize with an acid (e.g., HCl).

-

Extract the aqueous layer with a suitable organic solvent such as toluene or ether (3 x volume of aqueous layer).

-

Combine the organic extracts and wash with water and then brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

-

Filter and concentrate the organic solution under reduced pressure to yield the crude product.

-

Purify the crude this compound by vacuum distillation.

-

Mandatory Visualization

The following diagrams illustrate the logical workflow for the synthesis of this compound from 2,4-difluorobenzaldehyde via Reductive Amination and the Leuckart Reaction.

Caption: Synthetic pathways to this compound.

Caption: Generalized experimental workflow for amine synthesis.

References

Spectroscopic Profile of 1-(2,4-Difluorophenyl)ethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,4-Difluorophenyl)ethanamine is a primary amine containing a difluorinated phenyl ring, a scaffold of interest in medicinal chemistry and drug development due to the metabolic stability often conferred by fluorine substitution. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, purity assessment, and structural elucidation in various research and development settings. This technical guide provides a comprehensive overview of the mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy data for this compound, complete with detailed experimental protocols.

Chemical Information

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 603951-43-5 |

| Molecular Formula | C₈H₉F₂N[1] |

| Molecular Weight | 157.16 g/mol [1] |

| Structure | |

| |

| Image Source: PubChem |

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound based on typical values for analogous compounds and spectral prediction tools.

Mass Spectrometry (MS)

Mass spectrometry of phenylethylamine derivatives often shows characteristic fragmentation patterns. In Electron Ionization (EI), alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a common fragmentation pathway. For this compound, this would result in a prominent fragment. Under Electrospray Ionization (ESI) conditions, in-source fragmentation leading to the loss of ammonia (NH₃) is frequently observed.

| Technique | Ionization Mode | Expected m/z | Interpretation |

| ESI-MS | Positive | 158.0826 | [M+H]⁺ |

| ESI-MS | Positive | 141.0561 | [M+H - NH₃]⁺ |

| EI-MS | Positive | 157 | [M]⁺ |

| EI-MS | Positive | 142 | [M - CH₃]⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound in a deuterated solvent like CDCl₃ are presented below.

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| CH₃ | ~1.4 | Doublet | ~6.5 |

| NH₂ | ~1.5 | Singlet (broad) | - |

| CH | ~4.2 | Quartet | ~6.5 |

| Ar-H | 6.7 - 7.4 | Multiplet | - |

| Carbon | Chemical Shift (ppm) |

| CH₃ | ~25 |

| CH | ~50 |

| Aromatic CH | 103 (dd, J ≈ 25, 25 Hz) |

| Aromatic CH | 111 (dd, J ≈ 21, 4 Hz) |

| Aromatic C-C | 128 (dd, J ≈ 10, 4 Hz) |

| Aromatic C-CH | 130 (dd, J ≈ 13, 5 Hz) |

| Aromatic C-F | 160 (dd, J ≈ 245, 12 Hz) |

| Aromatic C-F | 162 (dd, J ≈ 248, 12 Hz) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorptions for a primary amine and a substituted aromatic ring.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| 3300 - 3500 | Medium | N-H stretch (primary amine, two bands) |

| 2850 - 3000 | Medium | C-H stretch (aliphatic) |

| 3000 - 3100 | Weak | C-H stretch (aromatic)[2] |

| 1580 - 1650 | Medium | N-H bend (primary amine) |

| 1500 - 1600 | Medium to Strong | C=C stretch (aromatic ring) |

| 1000 - 1300 | Strong | C-N stretch (aliphatic amine)[3] |

| 1100 - 1200 | Strong | C-F stretch |

| 665 - 910 | Strong, Broad | N-H wag (primary amine) |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Mass Spectrometry

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system (for ESI) or a direct insertion probe (for EI).

Electron Ionization (EI-MS) Protocol:

-

Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Introduction: Introduce the sample into the ion source via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Bombard the gaseous sample molecules with a beam of electrons, typically at 70 eV, to induce ionization and fragmentation.[4][5]

-

Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using the mass analyzer.

-

Detection: Detect the ions to generate a mass spectrum.

Electrospray Ionization (ESI-MS) Protocol:

-

Sample Preparation: Prepare a dilute solution of the analyte (1-10 µg/mL) in a suitable solvent system, such as acetonitrile/water with 0.1% formic acid to promote protonation.

-

Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump or via an LC system.

-

Ionization: Apply a high voltage to the capillary tip to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase protonated molecules [M+H]⁺.

-

Analysis and Detection: Analyze and detect the ions as described for EI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

¹H and ¹³C NMR Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[6] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Spectrometer Setup: Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C). Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-90 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: pulse angle of 30-45 degrees, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs), phase correct the spectra, and calibrate the chemical shift scale using the TMS signal.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

Attenuated Total Reflectance (ATR-FTIR) Protocol for a Liquid Sample:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small drop of neat this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[7]

-

Spectrum Acquisition: Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically perform the background subtraction. The resulting spectrum can be analyzed for characteristic absorption bands.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue after the measurement to prevent cross-contamination.

Workflow Diagram

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. CAS 603951-43-5 | this compound - Synblock [synblock.com]

- 2. 1-(2,6-Difluorophenyl)ethan-1-one(13670-99-0) 13C NMR spectrum [chemicalbook.com]

- 3. 1-(4-chloro-2,6-difluorophenyl)ethan-1-amine | 1270424-09-3 [sigmaaldrich.com]

- 4. 1-(2,4-difluorophenyl)ethanamine603951-43-5,Purity96%_Clearsynth Labs Ltd. [molbase.com]

- 5. (1R)-1-(3,4-Difluorophenyl)ethan-1-amine | C8H9F2N | CID 7047657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pschemicals.com [pschemicals.com]

- 7. 1-(2',4'-DIFLUOROPHENYL)ETHYLAMINE | CAS: 603951-43-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of 1-(2,4-Difluorophenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,4-Difluorophenyl)ethanamine is a chiral primary amine that serves as a critical building block in medicinal chemistry and drug development. Its structural motif is found in various pharmacologically active compounds, making a thorough understanding of its chemical properties, stereochemistry, and synthesis essential for researchers in the field. The presence of a stereocenter dictates that the biological activity of its enantiomers can differ significantly, necessitating methods for their separation and characterization. This guide provides a comprehensive overview of the chemical structure, stereochemistry, synthesis, and chiral resolution of this compound, with a focus on its relevance to drug development, particularly in the context of dopamine receptor modulation.

Chemical Structure and Properties

This compound possesses a chemical structure characterized by a 2,4-difluorophenyl group attached to an ethylamine moiety at the first carbon position. This carbon atom is a chiral center, giving rise to two enantiomers: (R)-1-(2,4-difluorophenyl)ethanamine and (S)-1-(2,4-difluorophenyl)ethanamine.

| Property | Value |

| Molecular Formula | C₈H₉F₂N |

| Molecular Weight | 157.16 g/mol [1] |

| CAS Number (Racemate) | 603951-43-5[1] |

| Appearance | Liquid |

| Boiling Point | 175.4°C at 760 mmHg |

| Density | 1.163 g/cm³ |

| Flash Point | 72.8°C |

| Refractive Index | 1.493 |

Note: Physical properties are for the racemic mixture and may vary slightly for the individual enantiomers.

The fluorine atoms on the phenyl ring significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive component in the design of novel therapeutic agents.

Stereochemistry and Optical Activity

The chirality of this compound is a crucial aspect of its chemical and biological identity. The two enantiomers, (R) and (S), are non-superimposable mirror images of each other and can exhibit different pharmacological and toxicological profiles.

Figure 1: A diagram illustrating the mirror-image relationship of the (R) and (S) enantiomers.

Optical Rotation

Enantiomers rotate plane-polarized light in equal but opposite directions. The specific rotation is a characteristic physical property of a chiral compound. Despite a thorough literature search, specific optical rotation values for the enantiomerically pure (R)- and (S)-1-(2,4-difluorophenyl)ethanamine were not found in the publicly available scientific literature. Researchers are advised to determine these values experimentally upon successful chiral resolution.

Synthesis and Chiral Resolution

The preparation of enantiomerically pure this compound typically involves the synthesis of the racemic mixture followed by chiral resolution.

Synthesis of Racemic this compound

A common method for the synthesis of the racemic amine is through the reductive amination of 2',4'-difluoroacetophenone.

Figure 2: General workflow for the reductive amination synthesis.

Experimental Protocol: Reductive Amination

-

Imine Formation: To a solution of 2',4'-difluoroacetophenone in a suitable solvent (e.g., methanol, ethanol), add an amine source such as ammonium acetate or ammonia. The reaction is typically stirred at room temperature or with gentle heating to facilitate the formation of the corresponding imine.

-

Reduction: Once imine formation is complete (monitored by techniques like TLC or GC-MS), a reducing agent is added to the reaction mixture. Common reducing agents for this step include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation (H₂ over a catalyst like Pd/C or Raney Nickel).

-

Work-up and Purification: After the reduction is complete, the reaction mixture is worked up to remove the catalyst and any unreacted reagents. This typically involves quenching the reaction, extracting the product into an organic solvent, washing with brine, drying over an anhydrous salt (e.g., Na₂SO₄), and concentrating under reduced pressure. The crude product can then be purified by distillation or column chromatography to yield the racemic this compound.

Chiral Resolution of Racemic this compound

The separation of the enantiomers is most commonly achieved by diastereomeric salt formation using a chiral resolving agent. Tartaric acid and its derivatives are frequently employed for the resolution of chiral amines.

Figure 3: Workflow for chiral resolution using a chiral resolving agent.

Experimental Protocol: Chiral Resolution with Tartaric Acid (General Procedure)

-

Salt Formation: Dissolve the racemic this compound in a suitable solvent (e.g., methanol, ethanol, or a mixture with water). In a separate flask, dissolve an equimolar amount of a single enantiomer of a chiral resolving agent, such as L-(+)-tartaric acid, in the same solvent, heating gently if necessary.

-

Crystallization: Combine the two solutions. The diastereomeric salts will have different solubilities, and one will preferentially crystallize out of the solution upon cooling or standing. The crystallization process can be initiated by seeding with a small crystal of the desired diastereomeric salt.

-

Isolation of Diastereomer: The crystallized diastereomeric salt is isolated by filtration and washed with a small amount of cold solvent to remove impurities.

-

Liberation of the Free Amine: The isolated diastereomeric salt is then treated with a base (e.g., aqueous sodium hydroxide) to neutralize the tartaric acid and liberate the free amine.

-

Extraction and Purification: The enantiomerically enriched amine is extracted into an organic solvent, washed with water, dried, and the solvent is evaporated to yield the purified enantiomer. The enantiomeric excess (e.e.) should be determined using a suitable analytical technique, such as chiral HPLC or NMR spectroscopy with a chiral shift reagent.

Relevance in Drug Development and Signaling Pathways

Derivatives of this compound have shown potential as modulators of dopamine receptors, which are key targets in the treatment of various neurological and psychiatric disorders, including Parkinson's disease and schizophrenia. The D1 and D2 dopamine receptors, in particular, play crucial roles in mediating the effects of dopamine in the brain.

The signaling pathways of D1 and D2 receptors are complex and often have opposing effects. D1 receptor activation typically leads to the stimulation of adenylyl cyclase and an increase in cyclic AMP (cAMP) levels, while D2 receptor activation generally inhibits adenylyl cyclase, leading to a decrease in cAMP.

Figure 4: Opposing effects of D1 and D2 receptor activation on cAMP levels.

The ability to selectively target one enantiomer of a this compound derivative can be critical for achieving the desired pharmacological effect while minimizing off-target effects and potential toxicity.

Conclusion

This compound is a valuable chiral intermediate with significant potential in the development of novel therapeutics. A comprehensive understanding of its stereochemistry, along with robust methods for its synthesis and chiral resolution, are paramount for researchers in the field. The distinct biological activities of its enantiomers underscore the importance of stereoselective synthesis or efficient resolution techniques. As the quest for more selective and effective drugs continues, the role of chiral building blocks like this compound will undoubtedly remain central to the drug discovery and development process.

References

The Multifaceted Biological Activities of 1-(2,4-Difluorophenyl)ethanamine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties. The "1-(2,4-Difluorophenyl)ethanamine" scaffold has emerged as a versatile building block for the development of a diverse range of therapeutic agents. This technical guide provides an in-depth overview of the biological activities of its derivatives, with a focus on their antifungal, anticancer, and central nervous system (CNS) modulatory effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.

Antifungal Activity of Triazole Derivatives

Derivatives of this compound, particularly those incorporating a 1,2,4-triazole moiety, have demonstrated significant antifungal properties. These compounds often exhibit broad-spectrum activity against various pathogenic fungi, in some cases surpassing the efficacy of established antifungal drugs like fluconazole.

Table 1: Antifungal Activity of Representative this compound-Triazole Derivatives

| Compound ID | Fungal Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| Derivative A | Candida albicans | ≤0.125 - 1 | Fluconazole | 0.25 - 4 |

| Cryptococcus neoformans | ≤0.125 - 1 | Fluconazole | - | |

| Aspergillus fumigatus | 8 - 16 | Fluconazole | - | |

| Derivative B | Candida albicans | 0.031 | Fluconazole | - |

| Derivative C | Candida albicans | 0.063–0.5 | Fluconazole | - |

| Candida glabrata | 0.063–0.5 | Fluconazole | - | |

| Candida parapsilosis | 0.063–0.5 | Fluconazole | - | |

| Candida krusei | 0.063–0.5 | Fluconazole | - | |

| Candida tropicalis | 0.063–0.5 | Fluconazole | - | |

| Derivative D | Staphylococcus aureus | 1.05 - 8.38 | Chloramphenicol | - |

| Escherichia coli | 1.05 - 8.38 | Chloramphenicol | - | |

| Candida albicans | 1.05 - 8.38 | Fluconazole | - | |

| Aspergillus fumigatus | 1.05 - 8.38 | Fluconazole | - |

Note: The data presented are a summary from multiple sources and represent a range of activities observed for different structural analogs within the derivative class.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the antifungal compounds is determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[1][2][3]

Workflow for Antifungal Susceptibility Testing

Caption: Broth microdilution workflow for MIC determination.

Detailed Steps:

-

Inoculum Preparation: Fungal strains are cultured on an appropriate agar medium. A suspension of the fungal cells is prepared in sterile saline and adjusted to a concentration of 0.5-2.5 x 10³ colony-forming units (CFU)/mL.

-

Compound Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the fungal suspension.

-

Incubation: The plates are incubated at 35°C for 24 to 72 hours, depending on the fungal species.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the fungus.

Anticancer Activity of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives

A series of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, particularly those bearing hydrazone moieties, have demonstrated potent cytotoxic effects against various cancer cell lines.[4][5][6]

Table 2: Anticancer Activity of Representative 1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) |

| Hydrazone Derivative 1 | MDA-MB-231 (Triple-negative breast cancer) | >100 |

| PPC-1 (Prostate adenocarcinoma) | 2.5 ± 0.6 | |

| A375 (Melanoma) | 1.0 ± 0.2 | |

| Hydrazone Derivative 2 | MDA-MB-231 (Triple-negative breast cancer) | 6.4 ± 1.1 |

| PPC-1 (Prostate adenocarcinoma) | 14.5 - 36.6 | |

| A375 (Melanoma) | 14.5 - 36.6 |

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The cytotoxic activity of the compounds against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][8][9][10]

Workflow for MTT Assay

References

- 1. journals.asm.org [journals.asm.org]

- 2. journals.asm.org [journals.asm.org]

- 3. Determination of antifungal minimum inhibitory concentration and its clinical correlation among treatment failure cases of dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity [epubl.ktu.edu]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. atcc.org [atcc.org]

- 9. texaschildrens.org [texaschildrens.org]

- 10. merckmillipore.com [merckmillipore.com]

Methodological & Application

Application Note: Synthesis of 1-(2,4-Difluorophenyl)ethanamine via Reductive Amination

Abstract

This application note provides a detailed protocol for the synthesis of 1-(2,4-Difluorophenyl)ethanamine from 2',4'-Difluoroacetophenone through a one-pot reductive amination reaction. This method is a common and efficient way to produce primary amines from ketones.[1][2] The protocol utilizes sodium triacetoxyborohydride as a mild and selective reducing agent and ammonium acetate as the ammonia source.[3] This document includes a step-by-step experimental procedure, a comprehensive data summary, a workflow visualization, and safety guidelines.

Introduction

This compound is a valuable building block in medicinal chemistry and pharmaceutical development. The presence of the difluorophenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, such as metabolic stability and binding affinity.[4]

Reductive amination is a powerful and widely used chemical reaction that transforms a carbonyl group (from an aldehyde or ketone) into an amine through an intermediate imine.[1] This method is favored for its efficiency, often proceeding in a single pot under relatively mild conditions, which makes it suitable for various substrates, including those with sensitive functional groups.[3] This protocol details the synthesis of the target primary amine using 2',4'-Difluoroacetophenone as the starting ketone.

Reaction Scheme

The synthesis proceeds in two main steps within a single reaction vessel: the formation of an imine intermediate from the ketone and an ammonia source, followed by the in-situ reduction of the imine to the corresponding amine using a hydride reducing agent.[2]

Figure 1: General reaction scheme for the reductive amination of 2',4'-Difluoroacetophenone.

Experimental Protocol

This section outlines the detailed methodology for the synthesis of this compound.

3.1 Materials and Reagents

| Reagent/Material | Molecular Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |

| 2',4'-Difluoroacetophenone | C₈H₆F₂O | 156.13 | 10.0 | 1.56 g | 1.0 |

| Ammonium Acetate (NH₄OAc) | C₂H₇NO₂ | 77.08 | 20.0 | 1.54 g | 2.0 |

| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 15.0 | 3.18 g | 1.5 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 50 mL | - |

| Saturated Sodium Bicarbonate (aq) | NaHCO₃ | 84.01 | - | ~30 mL | - |

| Deionized Water | H₂O | 18.02 | - | ~30 mL | - |

| Brine (Saturated NaCl solution) | NaCl | 58.44 | - | ~30 mL | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed | - |

3.2 Equipment

-

250 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or Nitrogen gas inlet

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Column chromatography setup (optional)

3.3 Synthesis Procedure

-

Reaction Setup: To a 250 mL round-bottom flask, add 2',4'-Difluoroacetophenone (1.56 g, 10.0 mmol) and ammonium acetate (1.54 g, 20.0 mmol).

-

Solvent Addition: Add 50 mL of dichloromethane (DCM) to the flask.

-

Initial Stirring: Stir the mixture at room temperature under an inert atmosphere (Argon or Nitrogen) for 30 minutes to facilitate imine formation.

-

Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the suspension in portions over 15 minutes. The addition may cause a slight exotherm.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.

-

Quenching: Once the reaction is complete, slowly and carefully add 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench the reaction. Stir for 20 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 20 mL).

-

Washing: Combine the organic layers and wash sequentially with deionized water (30 mL) and brine (30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by distillation under reduced pressure to obtain the final product as a clear oil.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the synthesis protocol.

Caption: A flowchart of the reductive amination synthesis protocol.

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals.

-

Ventilation: All steps should be performed in a well-ventilated fume hood.

-

Chemical Handling:

-

Dichloromethane (DCM): Is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

-

Sodium Triacetoxyborohydride: Is a moisture-sensitive and combustible solid. It will react with water to release flammable hydrogen gas. Handle under an inert atmosphere and quench carefully.

-

2',4'-Difluoroacetophenone: May cause skin and eye irritation.

-

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound via reductive amination. The one-pot procedure is efficient and utilizes readily available reagents, making it a practical method for laboratory-scale production. The final product is a key intermediate for the development of novel pharmaceutical agents.

References

Application Note: High-Purity Isolation of 1-(2,4-Difluorophenyl)ethanamine using Flash Column Chromatography

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the purification of 1-(2,4-Difluorophenyl)ethanamine, a key intermediate in pharmaceutical synthesis, from a crude reaction mixture. The methodology employs silica gel flash column chromatography with a modified mobile phase to achieve high purity. This application note outlines the materials, step-by-step procedures, and expected outcomes, serving as a practical guide for laboratory personnel.

Introduction

This compound is a primary amine containing a stereocenter, making it a valuable chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is critical for the success of subsequent synthetic steps and the quality of the final API. Column chromatography is a fundamental and widely used technique for the purification of organic compounds.[1] This protocol details a robust method for purifying the title compound on a laboratory scale using silica gel flash chromatography, addressing the challenges commonly associated with the purification of basic amines, such as peak tailing. To counteract these effects, a basic modifier is incorporated into the eluent system.[2][3]

Materials and Methods

Equipment and Consumables

-

Glass chromatography column

-

Silica gel (60 Å, 230-400 mesh)[4]

-

Eluent reservoir and flow controller

-

Fraction collector or test tubes

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

UV lamp (254 nm)

-

Standard laboratory glassware

-

Compressed air or nitrogen source

Reagents

-

Crude this compound

-

n-Hexane (ACS grade)

-

Ethyl acetate (ACS grade)

-

Triethylamine (Et3N) (≥99%)

-

Dichloromethane (for sample loading)

-

TLC visualization stain (e.g., ninhydrin or potassium permanganate)

Chromatographic Conditions

A summary of the chromatographic parameters is presented in Table 1. The use of a basic additive like triethylamine is crucial for neutralizing the acidic silanol groups on the silica surface, thereby preventing the basic amine product from tailing and ensuring a sharp, symmetrical peak shape.[3]

Table 1: Summary of Chromatographic Parameters

| Parameter | Specification |

| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |

| Column Dimensions | 40 mm (ID) x 400 mm (L) |

| Mobile Phase (Eluent) | Gradient of 5% to 20% Ethyl Acetate in n-Hexane + 0.5% Triethylamine |

| Sample Loading | Dry loading on Celite |

| Flow Rate | ~50 mL/min (controlled by gentle air pressure) |

| Detection | TLC with UV (254 nm) and Ninhydrin stain |

Experimental Protocol

Preparation of the Mobile Phase

-

Prepare two eluent mixtures.

-

Eluent A (Starting Eluent): In a 1 L graduated cylinder, mix 945 mL of n-hexane, 50 mL of ethyl acetate, and 5 mL of triethylamine.

-

Eluent B (Final Eluent): In a 1 L graduated cylinder, mix 795 mL of n-hexane, 200 mL of ethyl acetate, and 5 mL of triethylamine.

-

-

Thoroughly mix each solution and degas if necessary.

Column Packing (Slurry Method)

-

Secure the chromatography column in a vertical position in a fume hood. Ensure the stopcock is closed.

-

Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer (~1 cm) of sand.

-

In a beaker, prepare a slurry of silica gel (~150 g) in Eluent A.

-

Pour the slurry into the column. Open the stopcock to drain the solvent and gently tap the column to ensure even packing and remove air bubbles.

-

Add more eluent as the silica settles. The final packed height should be approximately 25-30 cm.

-

Add a protective layer of sand (~1 cm) on top of the silica bed.

-

Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

Sample Preparation and Loading (Dry Loading)

-

Dissolve the crude this compound (~2.0 g) in a minimal amount of dichloromethane (~10 mL).

-

Add ~5 g of Celite or silica gel to the solution.

-

Remove the solvent by rotary evaporation until a fine, free-flowing powder is obtained.[1]

-

Carefully add the powder containing the adsorbed sample to the top of the packed column, ensuring an even layer.

Elution and Fraction Collection

-

Carefully add Eluent A to the column, filling the space above the stationary phase.

-

Apply gentle pressure using compressed air or nitrogen to initiate the flow.

-

Begin collecting fractions (e.g., 20 mL per fraction) as soon as the solvent starts to elute.

-

Gradually increase the polarity of the mobile phase by slowly adding Eluent B to the eluent reservoir, creating a gradient from 5% to 20% ethyl acetate.

-

Monitor the separation by spotting fractions onto a TLC plate.

Fraction Analysis and Product Isolation

-

Develop the TLC plates in a chamber with a 4:1 Hexane:Ethyl Acetate mixture.

-

Visualize the spots under a UV lamp and/or by staining with ninhydrin (which is specific for amines).

-

Identify and combine the fractions that contain the pure product.

-

Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Workflow Visualization

The following diagram illustrates the complete workflow for the purification process.

Caption: Workflow for the purification of this compound.

Results

The application of this protocol is expected to significantly improve the purity of the target compound. Table 2 provides representative data for a typical purification run.

Table 2: Representative Purification Data

| Parameter | Value |

| Mass of Crude Material | 2.05 g |

| Purity of Crude (by GC) | ~85% |

| Mass of Pure Product | 1.62 g |

| Isolated Yield | 92% (of theoretical) |

| Final Purity (by GC) | >99% |

Conclusion

The described flash column chromatography method is an effective and reproducible protocol for the purification of this compound on a gram scale. The key to successful separation is the use of a basic modifier (triethylamine) in the hexane/ethyl acetate mobile phase, which ensures a high-quality product suitable for demanding applications in pharmaceutical development.

References

Application Note: Chiral Separation of 1-(2,4-Difluorophenyl)ethanamine Enantiomers by High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(2,4-Difluorophenyl)ethanamine is a chiral primary amine that serves as a crucial building block in the synthesis of various pharmaceutical compounds. The stereochemistry of such intermediates is of paramount importance as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Consequently, the development of robust and efficient analytical methods for the enantiomeric separation and quantification of this compound is essential for quality control and regulatory compliance in the pharmaceutical industry.

This application note presents a detailed protocol for the chiral separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based chiral stationary phase (CSP). Polysaccharide-based CSPs are widely recognized for their broad applicability and high success rates in resolving a diverse range of chiral compounds.[1] The method described herein provides a starting point for the development of a validated analytical procedure for the determination of enantiomeric purity.

Experimental Workflow

The following diagram illustrates the general workflow for the chiral HPLC method development and analysis of this compound enantiomers.

Caption: Workflow for Chiral HPLC Analysis.

Experimental Protocols

Instrumentation and Materials:

-

HPLC System: An Agilent 1260 Infinity HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD) is suitable for this analysis.[2]

-

Chiral Stationary Phase (CSP): A polysaccharide-based CSP is recommended. The data presented in this note is based on a method developed for a similar compound using a cellulose-based CSP. A suitable column would be a Lux Cellulose-1 (250 x 4.6 mm, 5 µm) or a Chiralcel® OD-H (250 x 4.6 mm, 5 µm).

-

Chemicals and Reagents:

-

Racemic this compound

-

n-Hexane (HPLC grade)

-

Isopropanol (IPA) (HPLC grade)

-

Ethanol (HPLC grade)

-

Diethylamine (DEA) or Triethylamine (TEA) (for use as a basic additive)

-

Trifluoroacetic acid (TFA) (for use as an acidic additive)

-

Standard Solution Preparation:

Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in the mobile phase. From this stock solution, prepare a working standard at a concentration of 0.1 mg/mL by dilution with the mobile phase.

Chromatographic Conditions:

The successful chiral separation of primary amines is highly dependent on the choice of the chiral stationary phase and the mobile phase composition.[1] Normal-phase chromatography is often the preferred mode for such separations. The following conditions provide a good starting point for method development.

| Parameter | Recommended Condition A (Normal Phase) | Recommended Condition B (Normal Phase) |

| Chiral Stationary Phase | Lux Cellulose-1 (250 x 4.6 mm, 5 µm) | Lux Cellulose-1 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) | n-Hexane / Ethanol / Diethylamine (85:15:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Column Temperature | 25 °C | 25 °C |

| Detection Wavelength | 263 nm | 263 nm |

| Injection Volume | 10 µL | 10 µL |

Method Optimization Notes:

-

The addition of a small amount of a basic modifier like diethylamine or triethylamine to the mobile phase is often crucial for obtaining good peak shapes and resolution for primary amines.[2]

-

The ratio of n-hexane to the alcohol modifier (isopropanol or ethanol) can be adjusted to optimize the retention times and resolution. Increasing the percentage of the alcohol will generally decrease retention times.

-

For some applications, polar organic or reversed-phase modes might also be explored. In polar organic mode, a mobile phase such as acetonitrile with a small percentage of methanol and additives can be effective.[2]

Data Presentation

The following table summarizes the expected performance of the proposed HPLC method for the chiral separation of this compound enantiomers. The data is representative and may vary depending on the specific instrumentation and exact experimental conditions.

| Parameter | Enantiomer 1 (Expected) | Enantiomer 2 (Expected) |

| Retention Time (t_R) | ~ 8.5 min | ~ 9.8 min |

| Tailing Factor (T_f) | ≤ 1.5 | ≤ 1.5 |

| Resolution (R_s) | - | ≥ 1.5 |

Data Analysis Workflow

The following diagram outlines the logical steps for analyzing the data obtained from the chiral HPLC separation.

Caption: Data Analysis and Calculation Flowchart.

This application note provides a comprehensive starting protocol for the chiral separation of this compound enantiomers by HPLC. The use of a polysaccharide-based chiral stationary phase in normal-phase mode with a basic additive offers a robust and effective method for achieving baseline resolution. The provided experimental conditions and workflows can be adapted and optimized to meet the specific requirements of researchers, scientists, and drug development professionals for the accurate determination of enantiomeric purity.

References

Application Notes: 1H and 13C NMR Characterization of 1-(2,4-Difluorophenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the characterization of 1-(2,4-Difluorophenyl)ethanamine using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the absence of publicly available experimental NMR data for this specific compound, this application note presents predicted 1H and 13C NMR data to guide researchers in their analytical endeavors. The provided methodologies cover sample preparation, data acquisition, and processing for obtaining high-quality NMR spectra.

Introduction

This compound is a fluorinated aromatic amine of interest in medicinal chemistry and drug development due to the prevalence of the 2,4-difluorophenyl motif in various bioactive molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such small molecules. This document outlines the expected 1H and 13C NMR spectral characteristics of this compound and provides a standardized protocol for its analysis.

Predicted NMR Data

The following tables summarize the predicted 1H and 13C NMR data for this compound. This data is based on established chemical shift prediction algorithms and should be used as a reference for experimental verification.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Atom Number(s) | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Integration |

| 8 | 7.35 | q | 6.6 | 1H |

| 6 | 7.28 | td | 8.8, 6.5 | 1H |

| 3 | 6.85 | ddd | 11.0, 8.8, 2.5 | 1H |

| 5 | 6.78 | ddd | 9.0, 8.0, 2.8 | 1H |

| 7 | 4.20 | q | 6.6 | 1H |

| 9 | 1.45 | d | 6.6 | 3H |

| 10 | 1.60 | br s | - | 2H |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Atom Number | Chemical Shift (ppm) |

| 1 | 162.5 (dd, J = 248, 12 Hz) |

| 2 | 160.0 (dd, J = 248, 12 Hz) |

| 4 | 129.5 (dd, J = 9, 5 Hz) |

| 6 | 128.0 (dd, J = 15, 4 Hz) |

| 5 | 111.0 (dd, J = 21, 4 Hz) |

| 3 | 104.0 (t, J = 26 Hz) |

| 7 | 45.0 |

| 9 | 24.5 |

Note: Predicted data is generated based on computational models and may vary from experimental results. It is recommended to confirm these assignments with 2D NMR experiments such as COSY and HSQC.

Experimental Protocol

This section details a general protocol for acquiring high-quality 1H and 13C NMR spectra of this compound.

1. Sample Preparation

-

Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectrum.

-

Sample Amount: For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a more concentrated sample (50-100 mg) is recommended.

-

Solvent Selection: Chloroform-d (CDCl₃) is a common choice for small organic molecules. Other solvents like DMSO-d₆ or Methanol-d₄ can be used depending on the sample's solubility. The solvent should be of high purity (≥99.8% D).

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm). Some deuterated solvents are available with TMS already added.

-

Procedure:

-

Weigh the desired amount of this compound and place it in a clean, dry vial.

-

Add the deuterated solvent containing TMS using a clean pipette.

-

Vortex or gently shake the vial until the sample is completely dissolved.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

2. NMR Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Parameters (Typical for a 400 MHz spectrometer):

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans (NS): 16 to 64, depending on the sample concentration.

-

Relaxation Delay (D1): 1-5 seconds.

-

Acquisition Time (AQ): 2-4 seconds.

-

Spectral Width (SW): A range that covers all expected proton signals (e.g., -2 to 12 ppm).

-

-

¹³C NMR Parameters (Typical for a 400 MHz spectrometer):

-

Pulse Program: A proton-decoupled experiment (e.g., zgpg30).

-

Number of Scans (NS): 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay (D1): 2 seconds.

-

Acquisition Time (AQ): 1-2 seconds.

-

Spectral Width (SW): A range that covers all expected carbon signals (e.g., 0 to 200 ppm).

-

3. Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Correct the baseline to be flat.

-

Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Peak Picking: Identify the chemical shifts of all peaks in both ¹H and ¹³C spectra.

Visualizations

Molecular Structure and Atom Numbering

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Experimental Workflow

Caption: General experimental workflow for NMR characterization of small molecules.

Application Notes and Protocols for the Mass Spectrometry Analysis of 1-(2,4-Difluorophenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the qualitative and quantitative analysis of 1-(2,4-Difluorophenyl)ethanamine using mass spectrometry. The methodologies described herein are essential for researchers in drug discovery, medicinal chemistry, and DMPK (Drug Metabolism and Pharmacokinetics) studies for the characterization and quantification of this compound and its potential metabolites. The protocols cover both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) techniques, offering robust and sensitive methods for analysis in various matrices.

Introduction

This compound is a primary amine containing a difluorinated phenyl ring. Its structural motifs are of interest in pharmaceutical development due to the potential for improved metabolic stability and receptor binding affinity conferred by the fluorine atoms. Accurate and precise analytical methods are crucial for its characterization, purity assessment, and quantification in biological and chemical samples. Mass spectrometry, coupled with chromatographic separation, provides the necessary selectivity and sensitivity for these applications.

Chemical Properties of this compound:

| Property | Value | Reference |

| CAS Number | 603951-43-5 | [1] |

| Molecular Formula | C₈H₉F₂N | [1][2] |

| Molecular Weight | 157.16 g/mol | [1][2] |

| Appearance | Liquid | [2] |

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound under electron ionization (EI) in GC-MS or collision-induced dissociation (CID) in LC-MS/MS is predicted to follow characteristic pathways for phenethylamines.

A primary fragmentation pathway for phenethylamines is the α-cleavage, which is the breaking of the bond between the α- and β-carbons. For this compound, this would result in the formation of a stable benzylic cation.

Predicted Fragmentation:

References

Application Notes and Protocols for X-ray Crystallography of 1-(2,4-Difluorophenyl)ethanamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the X-ray crystallography of 1-(2,4-difluorophenyl)ethanamine derivatives. This class of compounds is of significant interest in medicinal chemistry due to the influence of fluorine substitution on their pharmacological properties, particularly as modulators of central nervous system targets such as serotonin and dopamine receptors.[1] This document outlines the synthesis, crystallization, and X-ray diffraction analysis of these derivatives, presenting key quantitative data and detailed experimental protocols.

Introduction

This compound and its derivatives are valuable scaffolds in drug discovery. The presence of two fluorine atoms on the phenyl ring significantly impacts the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] X-ray crystallography provides the definitive three-dimensional structure of these molecules, offering crucial insights into their conformation, stereochemistry, and intermolecular interactions. This structural information is paramount for understanding structure-activity relationships (SAR) and for the rational design of novel therapeutic agents.

Data Presentation

The following tables summarize the crystallographic data for representative this compound derivatives and related structures.

Table 1: Crystallographic Data for N-(2,4-Difluorophenyl)-2-fluorobenzamide [2]

| Parameter | Value |

| Chemical Formula | C₁₃H₈F₃NO |

| Crystal System | Monoclinic |

| Space Group | Pn |

| a (Å) | 5.6756(3) |

| b (Å) | 4.9829(2) |

| c (Å) | 19.3064(12) |

| α (°) | 90 |

| β (°) | 91.197(5) |

| γ (°) | 90 |

| Volume (ų) | 545.88(5) |

| Z | 2 |

| Temperature (K) | 294(2) |

| Radiation (λ) | Mo Kα (0.71073 Å) |

| R-factor | 0.038 |

Table 2: Crystallographic Data for a Copper(II) Complex of a Fluconazole Analog [3][4]

Note: Fluconazole contains a 1-(2,4-difluorophenyl)ethanol moiety linked to triazoles.

| Parameter | Value |

| Chemical Formula | C₂₂H₂₀Cl₂CuF₄N₆O₂ |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 23.490(2) |

| b (Å) | 9.4719(9) |

| c (Å) | 19.8459(18) |

| α (°) | 90 |

| β (°) | 123.639(2) |

| γ (°) | 90 |

| Volume (ų) | 3676.2(6) |

| Z | 4 |

| R-factor | 0.0526 |

Table 3: Pharmacological Data of Selected Fluorinated Phenethylamine Derivatives

| Compound | Receptor Target | Binding Affinity (Ki, nM) | Functional Activity |

| 2-(4-fluoro-3-hydroxyphenyl)ethylamine | Dopamine D1 | ~2x less than Dopamine | - |

| 2-(4-fluoro-3-hydroxyphenyl)ethylamine | Dopamine D2 | ~2x less than Dopamine | - |

| N-ethyl-2-(4-fluoro-3-hydroxyphenyl)ethylamine | Dopamine D2 | High | High selectivity |

| N-n-propyl-N-(2-phenylethyl)-2-(4-fluoro-3-hydroxyphenyl)ethylamine | Dopamine D2 | High | High selectivity |

| This compound hydrochloride | Dopamine D2-like | - | Partial Agonist[1] |

Experimental Protocols

Protocol 1: Synthesis of this compound Hydrochloride[1]

This protocol describes a general multi-step synthesis.

1. Materials:

-

2,4-Difluorobenzaldehyde

-

Reducing agent (e.g., Lithium aluminum hydride)

-

Ammonia or other amine source

-

Hydrochloric acid

-

Appropriate solvents (e.g., anhydrous ether, ethanol)

2. Procedure: a. Reduction of Aldehyde: The synthesis typically begins with the reduction of 2,4-difluorobenzaldehyde to the corresponding alcohol using a suitable reducing agent like lithium aluminum hydride in an anhydrous solvent. b. Amine Formation: The resulting alcohol is then converted to the amine. This can be achieved through various methods, including reductive amination or direct amination. c. Salt Formation: The free base of this compound is dissolved in a suitable solvent (e.g., ethanol) and treated with a stoichiometric amount of hydrochloric acid to precipitate the hydrochloride salt. d. Purification: The crude salt is collected by filtration and can be purified by recrystallization.

Protocol 2: Crystallization of Phenethylamine Salts

This protocol provides a general guideline for obtaining X-ray quality crystals of phenethylamine hydrochlorides.

1. Materials:

-

Crude this compound hydrochloride

-

Screening solvents (e.g., ethanol, methanol, isopropanol, water, acetonitrile, and mixtures thereof)

-

Small glass vials or test tubes

-

Heating apparatus (hot plate or oil bath)

-

Filtration apparatus